(+)-Igmesine hydrochloride

Description

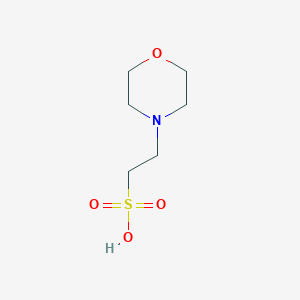

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h1-6H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGZJKUKBWWHRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71119-23-8 (hydrochloride salt) | |

| Record name | 2-(N-Morpholino)ethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004432319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4063454 | |

| Record name | 4-Morpholineethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless solid; [Merck Index] White powder; [Aldrich MSDS] | |

| Record name | 4-Morpholineethanesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(N-Morpholino)ethanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10569 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4432-31-9, 145224-94-8, 1266615-59-1 | |

| Record name | 4-Morpholineethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4432-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(N-Morpholino)ethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004432319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(N-morpholino)ethanesulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03814 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Morpholineethanesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Morpholineethanesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Morpholineethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-morpholinoethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Morpholinoethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(N-Morpholino)ethanesulfonic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(N-MORPHOLINO)ETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GNK67Q0C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (+)-Igmesine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Igmesine hydrochloride is a high-affinity and selective sigma-1 (σ₁) receptor agonist that has demonstrated neuroprotective and antidepressant-like effects in preclinical and early clinical studies. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the pharmacological actions of (+)-Igmesine. We delve into its binding characteristics, its influence on key signaling pathways, and its modulation of ion channels and neurotransmitter systems. This document synthesizes quantitative data into structured tables, details experimental methodologies for key assays, and provides visual representations of the signaling cascades and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its complex mechanism of action.

Core Mechanism: High-Affinity Sigma-1 Receptor Agonism

The primary molecular target of (+)-Igmesine is the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein predominantly located at the mitochondria-associated endoplasmic reticulum (ER) membrane. As a ligand-operated chaperone, the σ₁ receptor plays a crucial role in cellular stress responses and the modulation of various signaling pathways.

Binding Affinity and Selectivity

(+)-Igmesine exhibits a high affinity for the σ₁ receptor, with reported IC₅₀ values in the nanomolar range. It displays significant selectivity for the σ₁ receptor over the σ₂ receptor subtype.

Table 1: Binding Affinity of this compound for Sigma Receptors

| Receptor Subtype | Radioligand | Preparation | IC₅₀ (nM) | Reference |

| Sigma-1 (σ₁) | --INVALID-LINK---Pentazocine | Rat brain membrane | 39 ± 8 | [1](--INVALID-LINK--) |

| Sigma-2 (σ₂) | [³H]DTG | Not Specified | > 10,000 | Not Specified |

Off-Target Binding Profile

While (+)-Igmesine is highly selective for the σ₁ receptor, comprehensive screening against a panel of other receptors, transporters, and ion channels is crucial for a complete understanding of its pharmacological profile. Available data indicates weak interactions with monoamine transporters.

Table 2: Off-Target Binding Affinities of this compound

| Target | Assay Type | IC₅₀/Kᵢ (µM) | Reference |

| Serotonin Transporter (SERT) | Uptake Assay | Weak inhibition | [2](--INVALID-LINK--) |

| Norepinephrine Transporter (NET) | Uptake Assay | Weak effects | [2](--INVALID-LINK--) |

| Dopamine Transporter (DAT) | Uptake Assay | No significant activity | [2](--INVALID-LINK--) |

| Monoamine Oxidase A (MAO-A) | Enzyme Assay | > 10 | [2](--INVALID-LINK--) |

| Monoamine Oxidase B (MAO-B) | Enzyme Assay | > 10 | [2](--INVALID-LINK--) |

Modulation of Intracellular Signaling Pathways

As a σ₁ receptor agonist, (+)-Igmesine initiates a cascade of intracellular events by modulating the chaperone activity of the receptor. This leads to interactions with and regulation of several key signaling molecules and pathways.

Sigma-1 Receptor-BiP Interaction

Under basal conditions, the σ₁ receptor is associated with the binding immunoglobulin protein (BiP), an ER chaperone. Agonist binding, including by (+)-Igmesine, is thought to induce the dissociation of the σ₁ receptor from BiP, allowing it to interact with its downstream targets.

Modulation of Calcium Homeostasis

A critical function of the activated σ₁ receptor is the modulation of intracellular calcium (Ca²⁺) signaling. (+)-Igmesine has been shown to influence Ca²⁺ homeostasis through multiple mechanisms.

-

Interaction with IP₃ Receptors: The activated σ₁ receptor translocates to the ER membrane where it stabilizes the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor, enhancing Ca²⁺ flux from the ER into the mitochondria. This is crucial for maintaining mitochondrial function and cellular bioenergetics.[3]

-

Inhibition of Voltage-Gated Calcium Channels: Studies have demonstrated that the antidepressant-like effects of igmesine involve the modulation of both L-type and N-type voltage-dependent calcium channels (VDCCs).[4]

Interaction with NMDA Receptors and Modulation of Glutamatergic Neurotransmission

(+)-Igmesine indirectly modulates the function of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory. This modulation is thought to be a key component of its neuroprotective and antidepressant effects. Activation of σ₁ receptors can enhance NMDA receptor function.[5][6] Furthermore, (+)-Igmesine has been shown to block NMDA-induced increases in cyclic guanosine (B1672433) monophosphate (cGMP), suggesting an interference with the NMDA receptor/nitric oxide synthase/cGMP pathway.[2]

Putative Downstream Kinase Signaling

The activation of the σ₁ receptor is also linked to the modulation of downstream protein kinase signaling cascades, such as the Extracellular signal-regulated kinase (ERK) and Akt pathways, which are pivotal for cell survival and neuroplasticity. While direct evidence for (+)-Igmesine's effect on ERK and Akt phosphorylation is still emerging, σ₁ receptor activation is known to influence these pathways.[7][8]

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of (+)-Igmesine for the σ₁ receptor.

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer.

-

Assay Conditions:

-

Radioligand: --INVALID-LINK---Pentazocine (a selective σ₁ receptor ligand).

-

Incubation: Incubate membrane homogenate with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of (+)-Igmesine in a final volume of 1 ml of 50 mM Tris-HCl buffer (pH 8.0) for 150 minutes at 25°C.

-

Non-specific Binding: Determined in the presence of a high concentration of a non-labeled σ₁ ligand (e.g., 10 µM haloperidol).

-

-

Termination and Detection: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the IC₅₀ value by non-linear regression analysis of the competition binding data. The Kᵢ value can be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Imaging

This protocol outlines a method to assess the effect of (+)-Igmesine on intracellular Ca²⁺ concentration.

-

Cell Culture and Loading: Culture primary neurons or a suitable cell line on glass coverslips. Load the cells with a Ca²⁺-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

Imaging Setup: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Experimental Procedure:

-

Establish a baseline fluorescence recording in a physiological buffer.

-

Perfuse the cells with a solution containing (+)-Igmesine and record any changes in fluorescence.

-

To investigate the effect on VDCCs, depolarize the cells with a high concentration of potassium chloride (KCl) in the presence and absence of (+)-Igmesine and record the fluorescence changes.

-

-

Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular Ca²⁺ concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the use of whole-cell patch-clamp to measure the effects of (+)-Igmesine on ion channel currents.

-

Slice Preparation: Prepare acute brain slices from rodents. Maintain the slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.

-

Recording:

-

Transfer a slice to a recording chamber and continuously perfuse with aCSF.

-

Identify individual neurons using infrared differential interference contrast (IR-DIC) microscopy.

-

Establish a whole-cell patch-clamp recording using a glass micropipette filled with an appropriate internal solution.

-

Record baseline ion channel currents (e.g., voltage-gated potassium or calcium currents) using specific voltage protocols.

-

Apply (+)-Igmesine to the bath and record the changes in the ion channel currents.

-

-

Data Analysis: Analyze the changes in current amplitude, kinetics, and voltage-dependence before and after the application of (+)-Igmesine.

Conclusion

This compound exerts its pharmacological effects primarily through the agonism of the σ₁ receptor. This interaction triggers a complex cascade of intracellular events, including the modulation of calcium homeostasis, potentiation of NMDA receptor function, and likely the regulation of key cell survival and plasticity pathways. Its high affinity and selectivity for the σ₁ receptor, coupled with its multifaceted mechanism of action, underscore its therapeutic potential for neurological and psychiatric disorders. Further research into its off-target profile and the specific downstream effectors of its signaling pathways will provide a more complete picture of its pharmacological actions and aid in the development of novel therapeutics targeting the σ₁ receptor.

References

- 1. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]

- 2. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sigma-1 and N-Methyl-d-Aspartate Receptors: A Partnership with Beneficial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Sigma 1 receptor regulates ERK activation and promotes survival of optic nerve head astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

(+)-Igmesine hydrochloride as a selective sigma-1 receptor agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Igmesine hydrochloride, also known as JO 1784, is a high-affinity and selective agonist for the sigma-1 (σ1) receptor. This chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, is a key modulator of intracellular signaling and cellular stress responses. (+)-Igmesine has demonstrated significant neuroprotective, anti-amnesic, and antidepressant-like properties in a variety of preclinical models. This technical guide provides a comprehensive overview of this compound, including its binding profile, detailed experimental protocols for assessing its activity, and an exploration of the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Data Presentation: Binding Profile and Selectivity

This compound exhibits a high affinity and selectivity for the sigma-1 receptor. The following tables summarize the available quantitative data on its binding characteristics.

Table 1: Binding Affinity of this compound for Sigma Receptors

| Receptor | Parameter | Value (nM) | Species/Tissue | Reference |

| Sigma-1 | KD | 19.1 | - | |

| Sigma-1 | IC50 | 39 ± 8 | Rat Brain | [1] |

| Sigma-1 | Ki | 75 | - | [2] |

| Sigma-2 | IC50 | > 1000 | - | |

| Sigma-2 | Ki | > 1000 | - | [2] |

Table 2: Selectivity Profile of this compound

| Target | Parameter | Value (µM) | Notes | Reference |

| Serotonin (5-HT) Uptake | - | - | Weak inhibitor | |

| Monoamine Oxidase A (MAO-A) | IC50 | > 10 | No significant activity | [3] |

| Monoamine Oxidase B (MAO-B) | IC50 | > 10 | No significant activity | [3] |

| NMDA Receptor Complex | IC50 | ~0.1 | Inhibits NMDA-induced cGMP increase |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay for Sigma-1 Receptor

This protocol is used to determine the binding affinity of this compound for the sigma-1 receptor.

Materials:

-

Membrane preparation from guinea pig brain or cells expressing the sigma-1 receptor.

-

--INVALID-LINK---Pentazocine (radioligand).

-

This compound (test compound).

-

Haloperidol (B65202) (for determining non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the membrane preparation, --INVALID-LINK---Pentazocine (at a concentration near its KD), and either buffer (for total binding), a saturating concentration of haloperidol (for non-specific binding), or the test compound this compound.

-

Incubate the plate at 37°C for 120 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

Scopolamine-Induced Amnesia Model (Passive Avoidance Task)

This in vivo model assesses the anti-amnesic effects of this compound.

Animals:

-

Male Wistar rats or Swiss mice.

Apparatus:

-

A two-chamber passive avoidance apparatus with a light and a dark compartment, connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

Procedure:

-

Acquisition Trial (Day 1):

-

Place the animal in the light compartment.

-

After a short habituation period, the guillotine door is opened.

-

When the animal enters the dark compartment, the door is closed, and a mild electric footshock is delivered.

-

The latency to enter the dark compartment is recorded.

-

-

Retention Trial (Day 2):

-

Administer this compound (e.g., 0.25-16 mg/kg, i.p.) 60 minutes before the retention test.

-

Administer scopolamine (B1681570) (e.g., 1 mg/kg, i.p.) 30 minutes before the retention test to induce amnesia.

-

Place the animal back in the light compartment.

-

Record the latency to enter the dark compartment (step-through latency). An increased latency compared to the scopolamine-only group indicates an anti-amnesic effect.

-

Forced Swim Test (Antidepressant-like Activity)

This behavioral test is used to evaluate the potential antidepressant effects of this compound.

Animals:

-

Male Sprague-Dawley rats.

Apparatus:

-

A transparent cylinder filled with water (24-25°C) to a depth that prevents the rat from touching the bottom or escaping.

Procedure:

-

Pre-test Session (Day 1):

-

Place each rat in the cylinder for a 15-minute swim session.

-

This session is for habituation and to induce a state of behavioral despair.

-

-

Test Session (Day 2):

-

Administer this compound or a vehicle control.

-

After a predetermined time (e.g., 60 minutes), place the rats individually in the swim cylinder for a 5-minute test session.

-

Record the duration of immobility (floating with only minor movements to keep the head above water).

-

A significant decrease in immobility time in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.

-

Gerbil Model of Global Cerebral Ischemia (Neuroprotection)

This model is used to assess the neuroprotective effects of this compound against ischemic brain injury.

Animals:

-

Mongolian gerbils.

Procedure:

-

Induction of Ischemia:

-

Anesthetize the gerbils.

-

Make a midline cervical incision and expose both common carotid arteries.

-

Induce global cerebral ischemia by occluding both common carotid arteries with aneurysm clips for a set duration (e.g., 5 minutes).

-

-

Reperfusion and Treatment:

-

Remove the clips to allow reperfusion of the brain.

-

Administer this compound or a vehicle at various time points post-ischemia.

-

-

Assessment of Neuroprotection:

-

After a survival period (e.g., 4-7 days), perfuse the animals and process the brains for histological analysis.

-

Stain brain sections (e.g., with cresyl violet) to assess neuronal survival, particularly in the CA1 region of the hippocampus, which is highly vulnerable to ischemic damage.

-

Quantify the number of surviving neurons. A significant increase in neuronal survival in the (+)-Igmesine-treated group compared to the vehicle group indicates a neuroprotective effect.

-

Signaling Pathways and Mechanisms of Action

Activation of the sigma-1 receptor by this compound initiates a cascade of intracellular signaling events that contribute to its diverse pharmacological effects. The sigma-1 receptor, a chaperone protein at the mitochondria-associated endoplasmic reticulum (ER) membrane, plays a crucial role in maintaining cellular homeostasis.

Modulation of Intracellular Calcium Signaling

Under basal conditions, the sigma-1 receptor is associated with the ER chaperone BiP (Binding immunoglobulin protein). Upon binding of an agonist like (+)-Igmesine, the sigma-1 receptor dissociates from BiP and can then interact with and modulate the activity of various ion channels, including the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). This interaction stabilizes the IP3R and potentiates calcium release from the ER, which is critical for numerous cellular processes, including neuronal excitability and synaptic plasticity.

Attenuation of ER Stress and Neuroprotection

By acting as a chaperone, the sigma-1 receptor helps to mitigate endoplasmic reticulum (ER) stress, a condition implicated in various neurodegenerative diseases. Agonists like (+)-Igmesine can enhance the cell's ability to cope with stressors such as oxidative stress and protein misfolding, thereby promoting cell survival.

Modulation of Neurotransmitter Systems

The sigma-1 receptor can influence the release and activity of several neurotransmitters. The anti-amnesic effects of (+)-Igmesine are, in part, attributed to its ability to potentiate acetylcholine (B1216132) release in the hippocampus. Furthermore, it modulates NMDA receptor function, which is crucial for learning and memory. The antidepressant-like effects may be linked to its influence on serotonergic and dopaminergic pathways, although direct high-affinity binding to these receptors is low.

References

- 1. Evidence for an anti-amnesic effect of JO 1784 in the rat: a potent and selective ligand for the sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Discontinuation of a Sigma-1 Agonist: A Technical History of (+)-Igmesine Hydrochloride

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

(+)-Igmesine hydrochloride, a potent and selective sigma-1 (σ1) receptor agonist, emerged from early research into non-opioid binding sites in the central nervous system. Initially investigated for its antidepressant and neuroprotective properties, its development journey provides a valuable case study in the exploration of sigma receptor pharmacology. This technical guide details the discovery, synthesis, mechanism of action, preclinical and clinical development, and eventual discontinuation of this compound. It aims to provide a comprehensive resource for researchers, scientists, and drug development professionals interested in sigma receptor ligands and the broader history of neuropsychiatric drug discovery.

Discovery and History

The story of this compound is intrinsically linked to the broader discovery of sigma receptors. Initially misidentified as a subtype of opioid receptors, sigma receptors were later recognized as a distinct class of proteins with unique pharmacological profiles.[1] This realization spurred the development of selective ligands to probe their function.

(+)-Igmesine, also known as JO-1784, was synthesized and identified as a high-affinity ligand for the σ1 receptor.[2] Its development was driven by the hypothesis that σ1 receptor modulation could offer therapeutic benefits in a range of central nervous system (CNS) disorders. Pfizer Inc. led the later stages of its clinical development.[3][4]

Synthesis

The synthesis of racemic igmesine (B115768) has been described, followed by the resolution of the desired (+)-enantiomer. A common synthetic route involves the alkylation of 2-phenylbutyric acid with cinnamyl bromide, followed by a Curtius rearrangement to form an isocyanate. Subsequent reduction and acylation steps yield the final compound.[2] The dextrorotatory (+) enantiomer, (+)-Igmesine, is the pharmacologically active form.[5]

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the σ1 receptor, with significantly lower affinity for the σ2 receptor and other CNS targets.[6]

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Species/Assay Condition | Reference(s) |

| Binding Affinity | |||

| σ1 Receptor KD | 19.1 nM | [6] | |

| σ2 Receptor IC50 | > 1000 nM | [6] | |

| Monoamine Oxidase (MAO) A or B IC50 | > 10 µM | [3] | |

| Functional Activity | |||

| NMDA-induced cGMP increase IC50 | ~100 nM | [6] |

Mechanism of Action

The primary mechanism of action of this compound is its agonism at the σ1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface.[3] Activation of the σ1 receptor by agonists like (+)-Igmesine initiates a cascade of intracellular signaling events.

Modulation of Intracellular Calcium Signaling

A key function of the σ1 receptor is the modulation of intracellular calcium (Ca2+) homeostasis. Upon agonist binding, the σ1 receptor is thought to dissociate from its binding partner, BiP (Binding immunoglobulin protein), and translocate to interact with the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor at the ER membrane. This interaction potentiates the release of Ca2+ from ER stores.[7][8][9] This modulation of Ca2+ signaling is believed to be a critical component of the antidepressant-like effects of σ1 agonists.[7]

Interaction with NMDA Receptors

(+)-Igmesine has been shown to modulate the function of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity and neurotransmission.[3] The σ1 receptor can form a complex with the NMDA receptor at the cell surface, and its activation can potentiate NMDA receptor-mediated currents.[1][10][11] This potentiation is thought to contribute to the cognitive-enhancing and neuroprotective effects observed with σ1 agonists. One proposed mechanism for this is the inhibition of small-conductance calcium-activated potassium (SK) channels, which normally exert a negative feedback on NMDA receptor activity.[10]

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of a test compound like this compound for the σ1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the σ1 receptor.

Materials:

-

Rat brain tissue homogenate (or other tissue expressing σ1 receptors)

-

Radioligand: --INVALID-LINK---pentazocine (a selective σ1 ligand)

-

Test compound: this compound

-

Non-specific binding control: Haloperidol (at a high concentration)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound.

-

In reaction tubes, combine the brain homogenate, a fixed concentration of --INVALID-LINK---pentazocine, and varying concentrations of this compound.

-

For determining non-specific binding, a separate set of tubes will contain the homogenate, radioligand, and a saturating concentration of haloperidol.

-

Incubate the tubes at a specific temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Forced Swim Test (FST) in Rats

The FST is a common preclinical behavioral test used to screen for potential antidepressant effects.

Objective: To assess the antidepressant-like activity of this compound in rats.

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

Vehicle control (e.g., saline)

-

Cylindrical swim tank (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Video recording equipment

Procedure:

-

Habituation (Day 1): Place each rat individually into the swim tank for a 15-minute pre-swim session. This is to induce a state of behavioral despair. After 15 minutes, remove the rats, dry them, and return them to their home cages.[12]

-

Drug Administration (Day 2): Administer this compound or vehicle to the rats via the desired route (e.g., intraperitoneal injection) at a specific time before the test session (e.g., 30-60 minutes).[13]

-

Test Session (Day 2): Place the rats individually back into the swim tank for a 5-minute test session. Record the session for later analysis.[12]

-

Behavioral Scoring: An observer, blind to the treatment conditions, will score the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing behaviors during the 5-minute test.

-

Data Analysis: Compare the duration of immobility between the this compound-treated groups and the vehicle-treated group. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Preclinical Development

Numerous preclinical studies demonstrated the potential of this compound in models of depression and cognitive impairment.

-

Antidepressant-like effects: (+)-Igmesine reduced immobility time in the forced swim test in rats, a classic indicator of antidepressant activity.[7]

-

Cognitive enhancement: It showed cognitive-protective effects in preclinical models of amnesia.[14]

-

Neuroprotection: Studies in gerbil models of global cerebral ischemia indicated that igmesine has neuroprotective properties.[15]

Clinical Development and Discontinuation

This compound advanced to Phase III clinical trials for the treatment of major depressive disorder.[14] Early clinical results were mixed. One double-blind, randomized controlled trial with 348 patients showed a significant improvement in depression scores with a 25 mg/day dose compared to placebo at an interim analysis, but this effect was not statistically significant by the end of the 6-week treatment period.[14] However, in a subset of patients in the UK, the 25 mg dose was significantly superior to placebo.[14]

Despite showing some promise, the clinical development of this compound was ultimately discontinued. The reasons cited were not primarily due to safety concerns but rather to "marketing considerations" by Pfizer.[3][4][6][16][17] This decision was part of a broader strategic shift within the pharmaceutical industry, which saw many companies de-prioritizing neuroscience research and development due to the high failure rates and complexities of developing drugs for CNS disorders.[16][17]

Conclusion

The development of this compound represents a significant chapter in the exploration of sigma-1 receptor pharmacology. While it did not ultimately reach the market, the research surrounding this compound provided valuable insights into the potential therapeutic roles of sigma-1 agonists in neuropsychiatric disorders. The journey of (+)-Igmesine underscores the complex interplay of scientific, clinical, and commercial factors that govern the drug development process. For researchers today, the story of (+)-Igmesine serves as a rich source of data and a reminder of the enduring challenges and opportunities in the quest for novel CNS therapeutics.

References

- 1. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 2. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. researchgate.net [researchgate.net]

- 6. spglobal.com [spglobal.com]

- 7. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]

- 9. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Beneficial effects of the sigma1 receptor agonists igmesine and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. alzdiscovery.org [alzdiscovery.org]

- 15. The sigma receptor ligand JO 1784 (igmesine hydrochloride) is neuroprotective in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pfizer ends neuroscience discovery programme, and drops out of dementia drug race | Alzheimer's Society [alzheimers.org.uk]

- 17. biopharmadive.com [biopharmadive.com]

Physicochemical properties of (+)-Igmesine hydrochloride powder

An In-depth Technical Guide to the Physicochemical Properties of (+)-Igmesine Hydrochloride Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound powder, a selective sigma-1 (σ1) receptor agonist. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also furnishes detailed experimental protocols for the determination of key physicochemical parameters, empowering researchers to conduct their own analyses.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its fundamental chemical and physical properties is presented in Table 1.

Table 1: Summary of Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | N-cyclopropylmethyl-N-methyl-1,4-diphenyl-1-((1R)-1-phenylethyl)but-3-en-1-amine hydrochloride | N/A |

| Molecular Formula | C₂₃H₂₉N·HCl | |

| Molecular Weight | 355.94 g/mol | |

| CAS Number | 130152-35-1 | |

| Appearance | White to off-white crystalline powder | General Observation |

| Melting Point | Data not publicly available. See Section 3.1 for an experimental protocol. | N/A |

| pKa | Data not publicly available. | N/A |

Solubility Profile

The solubility of a drug substance is a critical parameter influencing its bioavailability and formulation development.

Table 2: Solubility Data for this compound

| Solvent | Solubility | Temperature | Source |

| Dimethyl Sulfoxide (DMSO) | ≥ 17.8 mg/mL (≥ 50 mM) | Not Specified | |

| Aqueous Buffers | pH-dependent. Data not publicly available. See Section 3.2 for an experimental protocol. | N/A | N/A |

The hydrochloride salt form of Igmesine suggests that its aqueous solubility is likely to be pH-dependent, with higher solubility at lower pH values.

Experimental Protocols

Determination of Melting Point

Objective: To determine the melting point range of this compound powder using the capillary melting point method.

Methodology:

-

Sample Preparation: A small amount of the dry this compound powder is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure: a. The capillary tube containing the sample is placed in the heating block of the apparatus. b. The temperature is raised at a rapid rate until it is approximately 10-15°C below the expected melting point. c. The heating rate is then reduced to 1-2°C per minute. d. The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Determination of pH-Dependent Aqueous Solubility

Objective: To determine the solubility of this compound in aqueous solutions across a physiologically relevant pH range.[1]

Methodology:

-

Materials: this compound powder, a series of aqueous buffers (e.g., phosphate, citrate, borate) covering a pH range from 2 to 10, a constant temperature shaker bath, a calibrated pH meter, and an analytical method for quantification (e.g., HPLC-UV).

-

Procedure: a. An excess amount of this compound powder is added to separate vials containing each buffer solution. b. The vials are sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C). c. The samples are agitated until equilibrium is reached (typically 24-48 hours). d. After equilibration, the suspensions are filtered through a 0.22 µm filter to remove undissolved solids. e. The concentration of dissolved this compound in the filtrate is determined using a validated analytical method, such as HPLC-UV. f. The final pH of each saturated solution is measured. g. The solubility is plotted against the final pH to generate a pH-solubility profile.

Stability Profile

The chemical stability of an active pharmaceutical ingredient is crucial for ensuring its safety and efficacy throughout its shelf life. While specific stability data for this compound is not publicly available, a general protocol for assessing its stability is provided below.

Forced Degradation Studies

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.[2][3]

Methodology:

-

Stress Conditions:

-

Acid Hydrolysis: The compound is dissolved in 0.1 M HCl and heated (e.g., at 60°C) for a defined period.

-

Base Hydrolysis: The compound is dissolved in 0.1 M NaOH and heated (e.g., at 60°C) for a defined period.

-

Oxidation: The compound is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: The solid powder is heated in an oven (e.g., at 105°C) for a defined period.

-

Photostability: The solid powder and a solution of the compound are exposed to light according to ICH Q1B guidelines.

-

-

Analysis: The stressed samples are analyzed using a stability-indicating HPLC method to separate the parent compound from any degradation products. The percentage degradation is calculated.

Signaling Pathway

(+)-Igmesine is a selective agonist for the sigma-1 (σ1) receptor, which is known to modulate the function of the N-methyl-D-aspartate (NMDA) receptor.[4] The interaction between the σ1 receptor and the NMDA receptor is a key aspect of its mechanism of action.

Caption: Proposed signaling pathway of this compound.

Experimental Workflow Diagrams

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point.

Workflow for pH-Dependent Solubility Determination

Caption: Workflow for pH-dependent solubility profiling.

References

(+)-Igmesine Hydrochloride: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Igmesine hydrochloride is a selective sigma-1 (σ1) receptor agonist that has demonstrated significant neuroprotective and antidepressant-like effects in preclinical studies. This document provides a comprehensive technical overview of its molecular structure, chemical properties, and biological activity. It includes a summary of key quantitative data, detailed experimental protocols derived from published research, and a visualization of its proposed signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of neuroscience, pharmacology, and drug development.

Molecular Structure and Chemical Properties

This compound is the hydrochloride salt of the dextrorotatory enantiomer of Igmesine. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (E)-N-(cyclopropylmethyl)-N-methyl-3,6-diphenylhex-5-en-3-amine;hydrochloride |

| CAS Number | 130152-35-1 |

| Molecular Formula | C23H30ClN |

| Molecular Weight | 355.9 g/mol |

| Canonical SMILES | CCC(CC=CC1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3.Cl |

| InChI Key | SCHQQPAJNUHKSV-RSGUCCNWSA-N |

Biological Activity and Quantitative Data

(+)-Igmesine is a potent and selective agonist for the sigma-1 (σ1) receptor, with significantly lower affinity for the sigma-2 (σ2) receptor. The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and neuronal survival.

The binding affinity and functional activity of this compound have been characterized in several studies. Key quantitative data are presented in the table below.

| Parameter | Value | Species/System | Reference(s) |

| Kd (σ1 receptor) | 19.1 nM | Rat brain | [1] |

| IC50 (σ2 receptor) | > 1000 nM | - | [1] |

| IC50 (NMDA-induced cGMP increase) | ~100 nM | - | [1] |

Signaling Pathway

As a σ1 receptor agonist, this compound is proposed to exert its effects by modulating the sigma-1 receptor signaling pathway. Upon binding of (+)-Igmesine, the σ1 receptor is thought to dissociate from its chaperone protein, BiP (Binding immunoglobulin protein), and translocate to various intracellular sites to interact with and modulate the function of target proteins. This includes the regulation of calcium homeostasis, modulation of ion channels (such as K+ channels), and interaction with G-protein coupled receptors. These actions ultimately contribute to its observed neuroprotective and antidepressant effects by interfering with pathways like the NMDA receptor/nitric oxide synthase/cGMP pathway.[2]

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound, based on established methodologies in the field.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol outlines the determination of the binding affinity (Kd) of this compound for the σ1 receptor in rat brain homogenates.

Materials:

-

Rat brain tissue

-

Tris-HCl buffer (50 mM, pH 7.4)

-

--INVALID-LINK---pentazocine (radioligand)

-

This compound (unlabeled ligand)

-

Haloperidol (B65202) (for non-specific binding determination)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare a crude membrane fraction from rat brain tissue by homogenization in ice-cold Tris-HCl buffer followed by centrifugation.

-

Resuspend the pellet in fresh Tris-HCl buffer to a final protein concentration of approximately 200-300 µ g/tube .

-

For saturation binding, incubate the membrane preparation with increasing concentrations of --INVALID-LINK---pentazocine. For competition binding, incubate with a fixed concentration of --INVALID-LINK---pentazocine and increasing concentrations of unlabeled this compound.

-

Define non-specific binding by adding a high concentration of haloperidol to a parallel set of tubes.

-

Incubate the samples at 37°C for 90 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Analyze the data using non-linear regression analysis to determine the Kd and Bmax (for saturation) or Ki (for competition).

Forced Swim Test (FST) for Antidepressant-like Activity

This protocol describes the use of the FST in mice to evaluate the antidepressant-like effects of this compound.[3][4][5]

Materials:

-

Male Swiss mice (or other appropriate strain)

-

Cylindrical glass beakers (25 cm height, 10 cm diameter)

-

Water (23-25°C)

-

This compound solution

-

Vehicle control (e.g., saline)

-

Video recording equipment (optional)

Procedure:

-

Administer this compound or vehicle to the mice via intraperitoneal (i.p.) injection 30 minutes before the test.

-

Fill the beakers with water to a depth of 15 cm.

-

Gently place each mouse individually into a beaker.

-

Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.[4][6]

-

After the test, remove the mice from the water, dry them, and return them to their home cages.

-

Compare the duration of immobility between the treated and control groups. A significant decrease in immobility time in the treated group is indicative of an antidepressant-like effect.

Measurement of NMDA-induced cGMP Increase

This protocol outlines a method to assess the functional antagonism of NMDA receptor-mediated signaling by this compound in brain tissue slices.[2][7][8]

Materials:

-

Rat or mouse brain slices (e.g., hippocampus or cerebellum)

-

Artificial cerebrospinal fluid (aCSF)

-

N-Methyl-D-aspartate (NMDA)

-

This compound

-

cGMP enzyme immunoassay (EIA) kit

-

Phosphodiesterase inhibitor (e.g., IBMX)

Procedure:

-

Prepare acute brain slices using a vibratome and maintain them in oxygenated aCSF.

-

Pre-incubate the slices with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes). Including a phosphodiesterase inhibitor in the incubation medium can enhance the cGMP signal.

-

Stimulate the slices with a fixed concentration of NMDA for a short duration (e.g., 2-5 minutes).

-

Terminate the reaction by rapidly homogenizing the slices in an acidic solution (e.g., 0.1 M HCl) to stop enzymatic activity and extract cGMP.

-

Centrifuge the homogenates and collect the supernatant.

-

Measure the cGMP concentration in the supernatant using a commercial cGMP EIA kit according to the manufacturer's instructions.

-

Determine the IC50 value for this compound's inhibition of the NMDA-induced cGMP increase by plotting the percentage of inhibition against the log concentration of the compound.

Conclusion

This compound is a well-characterized selective σ1 receptor agonist with demonstrated potential in preclinical models of neurological and psychiatric disorders. Its mechanism of action, centered on the modulation of the σ1 receptor signaling pathway, offers a promising avenue for the development of novel therapeutics. The data and protocols presented in this technical guide provide a solid foundation for further research into the pharmacological properties and therapeutic applications of this compound.

References

- 1. animal.research.wvu.edu [animal.research.wvu.edu]

- 2. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antidepressant-like effect induced by sigma(1)-receptor agonists and neuroactive steroids in mice submitted to the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. conductscience.com [conductscience.com]

- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 7. Hippocampal AMPA- and NMDA-induced cGMP signals are mainly generated by NO-GC2 and are under tight control by PDEs 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMDA receptor mediated nitric oxide dependent cGMP synthesis in brain cortex and hippocampus. Effect of ischemia on NO related biochemical processes during reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endogenous Ligands and Binding Sites for (+)-Igmesine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Igmesine hydrochloride is a synthetic ligand that has garnered significant interest within the scientific community for its high affinity and selectivity for the sigma-1 (σ1) receptor. Initially explored for its potential antidepressant and neuroprotective properties, the study of (+)-Igmesine has provided valuable insights into the function of sigma receptors. This technical guide provides a comprehensive overview of the binding profile of this compound, its interaction with sigma receptors, and the current understanding of the endogenous ligands that may act at these sites.

Binding Profile of this compound

This compound is characterized as a potent and selective sigma-1 receptor agonist. Its binding affinity has been quantified in numerous studies, revealing a clear preference for the σ1 receptor subtype over the sigma-2 (σ2) receptor.

Table 1: Quantitative Binding Data for this compound

| Ligand | Receptor Subtype | Binding Parameter | Value (nM) | Species/Tissue | Reference |

| This compound | Sigma-1 (σ1) | KD | 19.1 | - | |

| This compound | Sigma-1 (σ1) | IC50 | 39 ± 8 | Rat brain membrane | |

| This compound | Sigma-2 (σ2) | IC50 | > 1000 | - |

Endogenous Ligands and Binding Sites

The identification of endogenous ligands for sigma receptors has been a long-standing area of research. While no single endogenous ligand has been definitively confirmed for the sigma-1 receptor, several classes of molecules are proposed to interact with this site. For the sigma-2 receptor, recent discoveries have identified promising candidates.

Sigma-1 (σ1) Receptor

The σ1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface. It is involved in the regulation of intracellular calcium signaling, ion channel function, and cellular stress responses. Several endogenous molecules are thought to bind to the σ1 receptor and modulate its activity.

Neurosteroids: Certain neurosteroids have been shown to interact with σ1 receptors and are considered potential endogenous ligands.[1][2][3] These include:

-

Progesterone: Acts as a potent antagonist of the σ1 receptor.[3]

-

Dehydroepiandrosterone (DHEA) and its sulfate (B86663) (DHEA-S): Act as agonists at the σ1 receptor.[3][4]

-

Pregnenolone and its sulfate: Also demonstrate agonistic properties at the σ1 receptor.[3][4]

Tryptaminergic Trace Amines:

-

N,N-Dimethyltryptamine (DMT): This endogenous hallucinogen has been identified as a potential endogenous ligand for the σ1 receptor.[5][6] It binds to the σ1 receptor with moderate affinity and can modulate its function.[5][6]

Table 2: Binding Affinities of Proposed Endogenous Ligands for the Sigma-1 Receptor

| Endogenous Ligand | Receptor Subtype | Binding Parameter | Value (µM) | Reference |

| N,N-Dimethyltryptamine (DMT) | Sigma-1 (σ1) | Kd | 14.75 | [5] |

Sigma-2 (σ2) Receptor

The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is also implicated in a variety of cellular processes, including cholesterol homeostasis and cell signaling. Recent studies have identified two putative endogenous ligands:

-

Histatin-1: A salivary peptide with roles in wound healing and antimicrobial activity, has been shown to be an endogenous ligand for the σ2 receptor.[7][8][9]

-

20(S)-Hydroxycholesterol (20(S)-OHC): This oxysterol has been identified as another putative endogenous ligand for the σ2 receptor.[10][11]

Table 3: Binding Affinities of Proposed Endogenous Ligands for the Sigma-2 Receptor

| Endogenous Ligand | Receptor Subtype | Binding Parameter | Value (nM) | Reference |

| Histatin-1 | Sigma-2 (σ2) | Ki | 239 | [8] |

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity (KD or Ki) and density (Bmax) of receptors for a given ligand.

Objective: To determine the binding affinity of this compound for sigma-1 and sigma-2 receptors.

Materials:

-

Membrane preparations from a suitable source (e.g., rat brain, cultured cells expressing the receptor of interest).

-

Radioligand: For σ1 receptors, --INVALID-LINK---pentazocine is commonly used. For σ2 receptors, [³H]DTG (1,3-di-o-tolylguanidine) is used in the presence of a selective σ1 ligand to mask σ1 sites.

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Protocol for Competitive Binding Assay:

-

Incubation: Incubate a fixed concentration of the radioligand with varying concentrations of unlabeled this compound in the presence of the membrane preparation in the assay buffer.

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 37°C).

-

Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Calcium Imaging Assays

Calcium imaging is a functional assay used to measure changes in intracellular calcium concentration in response to receptor activation.

Objective: To assess the agonist activity of this compound at the sigma-1 receptor by measuring changes in intracellular calcium.

Materials:

-

Cultured cells expressing the sigma-1 receptor.

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

This compound.

-

Fluorescence microscope or plate reader.

Protocol:

-

Cell Plating: Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a solution containing the dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.

-

Agonist Addition: Add varying concentrations of this compound to the cells.

-

Fluorescence Measurement: Record the changes in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: Quantify the change in fluorescence intensity to determine the dose-response relationship and calculate the EC50 (the concentration of agonist that produces 50% of the maximal response).

Signaling Pathways

Sigma-1 (σ1) Receptor Signaling

The σ1 receptor acts as a molecular chaperone at the ER-mitochondrion associated membranes (MAMs). Upon stimulation by an agonist like (+)-Igmesine, it can dissociate from its binding partner BiP (Binding immunoglobulin protein) and translocate to other cellular compartments to modulate various signaling pathways. A key function is the regulation of intracellular Ca2+ homeostasis through its interaction with the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor.

Sigma-2 (σ2) Receptor Signaling

The σ2 receptor (TMEM97) is often found in a complex with the Progesterone Receptor Membrane Component 1 (PGRMC1). It is involved in regulating cholesterol homeostasis and has been shown to modulate the activity of various signaling pathways, including those involved in cell proliferation and survival. For instance, it can influence the Epidermal Growth Factor Receptor (EGFR) and downstream pathways like mTOR. It has also been implicated in modulating Nerve Growth Factor (NGF) signaling through the TrkA receptor.

Conclusion

This compound remains a critical pharmacological tool for elucidating the complex roles of the sigma-1 receptor. Understanding its binding characteristics and the signaling pathways it modulates is essential for the development of novel therapeutics targeting the sigma receptor system. The ongoing discovery of endogenous ligands for both sigma-1 and sigma-2 receptors will further refine our comprehension of their physiological and pathophysiological significance, opening new avenues for drug discovery in areas such as neurodegenerative diseases, psychiatric disorders, and oncology.

References

- 1. Neuroactive neurosteroids as endogenous effectors for the sigma1 (sigma1) receptor: pharmacological evidence and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurosteroids and sigma1 receptors, biochemical and behavioral relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rrpharmacology.ru [rrpharmacology.ru]

- 5. maps.org [maps.org]

- 6. The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histatin-1 is an endogenous ligand of the sigma-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. experts.illinois.edu [experts.illinois.edu]

- 10. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 20S-Hydroxycholesterol - Wikipedia [en.wikipedia.org]

In Vitro Characterization of (+)-Igmesine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in-vitro pharmacological characterization of (+)-Igmesine hydrochloride, a selective sigma-1 (σ₁) receptor agonist. The information presented herein is intended to support research and drug development efforts by providing key binding affinity and functional activity data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Core Pharmacological Data

The in-vitro activity of this compound has been characterized through various binding and functional assays. The following tables summarize the key quantitative data, providing a clear comparison of its affinity and functional potency.

Table 1: Receptor Binding Affinities of this compound

| Receptor Subtype | Ligand/Radioligand | Preparation | KD (nM) | IC₅₀ (nM) | Reference |

| Sigma-1 (σ₁) | 19.1 | [1] | |||

| Sigma-2 (σ₂) | > 1000 | [1] |

KD: Dissociation Constant; IC₅₀: Half-maximal Inhibitory Concentration.

Table 2: Functional Activity of this compound

| Assay | Effect | Preparation | IC₅₀ (nM) | Reference |

| NMDA-induced cGMP increase | Inhibition | ~100 | [1] | |

| Monoamine Oxidase (MAO-A/B) | Inhibition | > 10,000 | [2] |

IC₅₀: Half-maximal Inhibitory Concentration.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated.

Experimental Protocols

The following sections provide detailed methodologies for the key in-vitro experiments used to characterize this compound.

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This protocol is adapted from standard procedures for determining the binding affinity of a compound to sigma receptors.

Objective: To determine the dissociation constant (KD) or inhibitory constant (Kᵢ) of this compound for sigma-1 and sigma-2 receptors.

Materials:

-

Membrane Preparation: Guinea pig brain membranes for sigma-1 and rat liver membranes for sigma-2 are commonly used.

-

Radioligand:

-

For Sigma-1: --INVALID-LINK---pentazocine.

-

For Sigma-2: [³H]1,3-di(2-tolyl)guanidine ([³H]DTG) with a masking concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) to block binding to sigma-1 sites.

-

-

Test Compound: this compound.

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

Cell harvester.

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

-

Add the following to the appropriate wells:

-

Total Binding: Assay buffer.

-

Non-specific Binding: 10 µM Haloperidol.

-

Test Compound: Serial dilutions of this compound.

-

-

Add the membrane preparation to each well.

-

Add the radioligand to each well at a concentration near its KD.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

For competitive binding assays, plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

NMDA-Induced cGMP Assay

This protocol outlines a method to assess the functional antagonism of NMDA receptor-mediated cyclic guanosine (B1672433) monophosphate (cGMP) production by this compound.

Objective: To determine the IC₅₀ value of this compound for the inhibition of NMDA-induced cGMP accumulation.

Materials:

-

Cell Line: A suitable neuronal cell line expressing NMDA and sigma-1 receptors (e.g., primary cortical neurons, PC12 cells, or SH-SY5Y cells).

-

Test Compound: this compound.

-

Stimulant: N-methyl-D-aspartate (NMDA).

-

Co-agonist: Glycine (B1666218).

-

Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent cGMP degradation.

-

Assay Buffer: Krebs-Ringer-HEPES buffer or similar physiological salt solution.

-

Lysis Buffer: To terminate the reaction and lyse the cells.

-

cGMP Immunoassay Kit: (e.g., ELISA or RIA).

-

Multi-well cell culture plates.

Procedure:

-

Cell Culture and Plating:

-

Culture the chosen cell line under standard conditions.

-

Plate the cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

-

-

Assay:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of this compound and a PDE inhibitor for a defined period.

-

Stimulate the cells with a fixed concentration of NMDA and glycine for a short duration (e.g., 2-5 minutes).

-

Terminate the reaction by adding lysis buffer.

-

-

cGMP Measurement:

-

Collect the cell lysates.

-

Measure the cGMP concentration in the lysates using a commercial cGMP immunoassay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the cGMP levels to the protein concentration of each sample.

-

Plot the percentage of inhibition of the NMDA-induced cGMP response against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Intracellular Calcium (Ca²⁺) Mobilization Assay

This protocol describes a method to measure the effect of this compound on intracellular calcium levels, a key downstream signaling event of sigma-1 receptor activation.

Objective: To characterize the effect of this compound on intracellular calcium mobilization.

Materials:

-

Cell Line: A cell line endogenously expressing or transfected with the sigma-1 receptor (e.g., NG-108, PC12, or HEK293 cells).

-

Test Compound: this compound.

-

Calcium Indicator Dye: A fluorescent calcium indicator such as Fura-2 AM, Fluo-4 AM, or Fluo-8 AM.

-

Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

-

Positive Control: A known sigma-1 receptor agonist (e.g., (+)-pentazocine).

-

Antagonist (for confirmation): A known sigma-1 receptor antagonist (e.g., BD-1063).

-

A fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.

Procedure:

-

Cell Plating and Dye Loading:

-